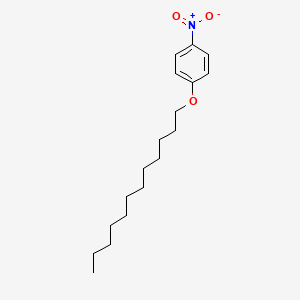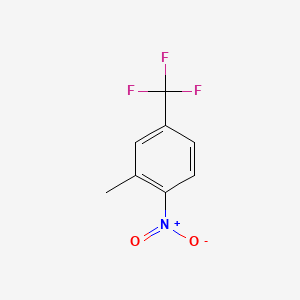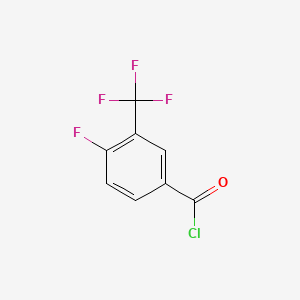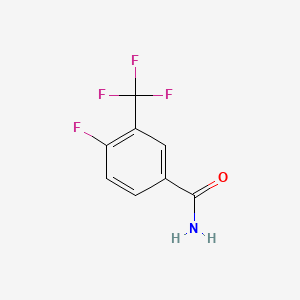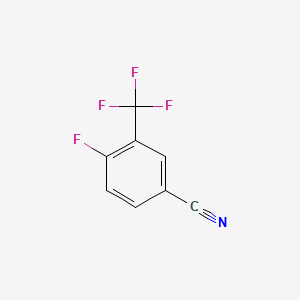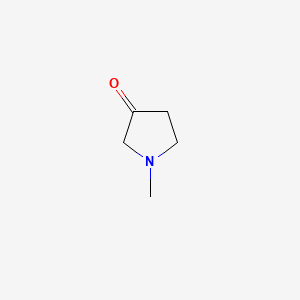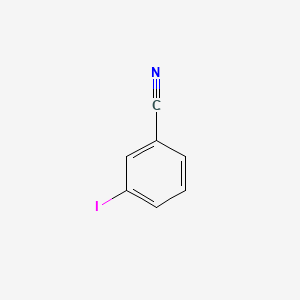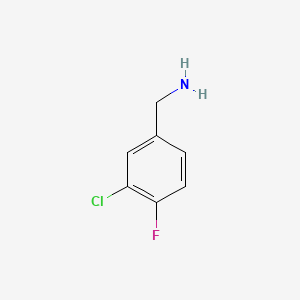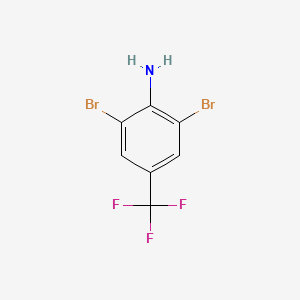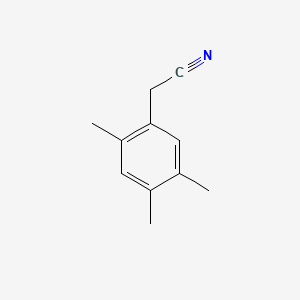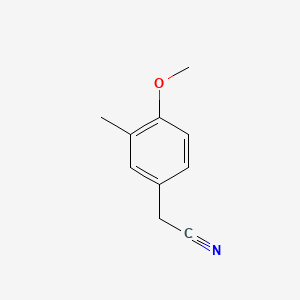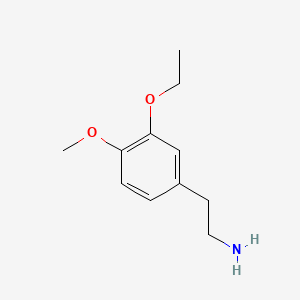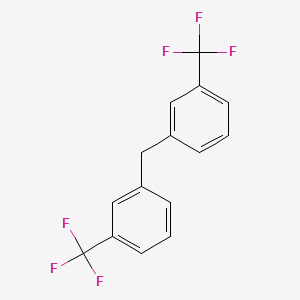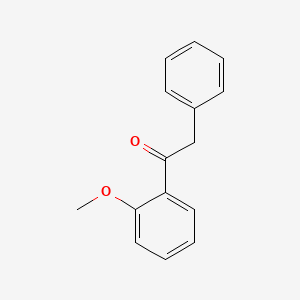
2'-甲氧基-2-苯基苯乙酮
描述
科学研究应用
2’-Methoxy-2-phenylacetophenone has diverse applications in scientific research:
Chemistry: Used as a photoinitiator in the synthesis of photosensitive resins and polymers.
Biology: Employed in studies involving photochemical reactions and light-induced processes.
Medicine: Investigated for potential use in drug delivery systems and photodynamic therapy.
Industry: Utilized in the production of coatings, adhesives, and printing inks due to its photoinitiating properties.
作用机制
Target of Action
A structurally similar compound, 2,2-dimethoxy-2-phenylacetophenone, is known to act as a photoinitiator . Photoinitiators are compounds that produce reactive species (free radicals) when exposed to light, initiating a process such as polymerization .
Mode of Action
As a potential photoinitiator, 2’-Methoxy-2-phenylacetophenone may interact with light to form radicals . These radicals can then initiate reactions such as polymerization, where they react with monomers to form polymers
Biochemical Pathways
In the case of photoinitiators like 2,2-dimethoxy-2-phenylacetophenone, the generated radicals can initiate polymerization of acrylate monomers . This process forms part of the larger biochemical pathway of polymer synthesis.
Result of Action
If it acts as a photoinitiator, one possible result could be the formation of polymers from monomers .
Action Environment
The action of 2’-Methoxy-2-phenylacetophenone, like other potential photoinitiators, is likely influenced by environmental factors such as light and temperature . Light is necessary for the formation of radicals, while temperature may affect the rate of reactions
安全和危害
The safety data sheet for 2’-Methoxy-2-phenylacetophenone indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . The recommended precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
生化分析
Biochemical Properties
2’-Methoxy-2-phenylacetophenone plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as hydroxylamine and hydrazine, facilitating the formation of oximes and hydrazones through nucleophilic addition reactions . The compound’s interaction with these enzymes is crucial for its role in organic synthesis and biochemical research.
Cellular Effects
2’-Methoxy-2-phenylacetophenone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes and proteins, leading to changes in cellular function. For example, it can inhibit the activity of cytochrome P450 enzymes, which play a vital role in drug metabolism . This inhibition can lead to altered cellular metabolism and gene expression, impacting overall cell function.
Molecular Mechanism
The molecular mechanism of 2’-Methoxy-2-phenylacetophenone involves its interaction with biomolecules through binding interactions and enzyme inhibition. The compound can bind to specific enzymes, such as cytochrome P450, and inhibit their activity . This inhibition can result in changes in gene expression and cellular metabolism, affecting various biochemical pathways. Additionally, 2’-Methoxy-2-phenylacetophenone can form radicals under the influence of light, initiating radical polymerization reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Methoxy-2-phenylacetophenone can change over time due to its stability and degradation. The compound is relatively stable under normal conditions but can degrade when exposed to light or heat . Long-term studies have shown that prolonged exposure to 2’-Methoxy-2-phenylacetophenone can lead to changes in cellular function, including altered enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 2’-Methoxy-2-phenylacetophenone vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression . Toxic or adverse effects have been observed at high doses, including liver toxicity and oxidative stress . These findings highlight the importance of dosage considerations in biochemical research involving 2’-Methoxy-2-phenylacetophenone.
Metabolic Pathways
2’-Methoxy-2-phenylacetophenone is involved in various metabolic pathways, including oxidative dealkylation and radical polymerization. The compound can undergo oxidative dealkylation, leading to the formation of metabolites such as acetophenone . Additionally, it can initiate radical polymerization reactions under the influence of light, forming radicals that participate in polymerization processes .
Transport and Distribution
Within cells and tissues, 2’-Methoxy-2-phenylacetophenone is transported and distributed through interactions with transporters and binding proteins. The compound can cross cell membranes and accumulate in specific cellular compartments . Its distribution within tissues can be influenced by factors such as lipophilicity and protein binding .
Subcellular Localization
The subcellular localization of 2’-Methoxy-2-phenylacetophenone is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, affecting its activity and function . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in metabolic processes .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2’-Methoxy-2-phenylacetophenone typically involves the benzoin condensation reaction. Benzaldehyde is first reacted in a hot potassium cyanide or sodium cyanide ethanol solution to form benzoin. The reaction is carried out by mixing benzaldehyde with ethanol, adjusting the pH to 7-8 with sodium hydroxide, and adding a 3% sodium cyanide solution. The mixture is then refluxed at 70-80°C for 0.5 hours. After cooling, the product is filtered and washed to remove cyanide ions, yielding benzoin. Benzoin is then condensed with methanol in the presence of hydrochloric acid to obtain benzoin methyl ether .
Industrial Production Methods
Industrial production of 2’-Methoxy-2-phenylacetophenone follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process involves careful control of temperature, pH, and reagent concentrations to achieve efficient production.
化学反应分析
Types of Reactions
2’-Methoxy-2-phenylacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of benzil or benzoic acid derivatives.
Reduction: Formation of benzoin or benzyl alcohol derivatives.
Substitution: Formation of various substituted phenylacetophenone derivatives.
相似化合物的比较
Similar Compounds
2,2-Dimethoxy-2-phenylacetophenone: Another photoinitiator with similar applications but different photochemical properties.
Benzoin ethyl ether: Similar structure but with an ethoxy group instead of a methoxy group, leading to different reactivity and applications.
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: A photoinitiator with higher efficiency and broader application range.
Uniqueness
2’-Methoxy-2-phenylacetophenone is unique due to its specific photoinitiating properties, making it suitable for applications requiring precise control over polymerization processes. Its solubility in various organic solvents and stability under different conditions further enhances its versatility in industrial and research applications .
属性
IUPAC Name |
1-(2-methoxyphenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-15-10-6-5-9-13(15)14(16)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVGAAXWZUZNNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50288417 | |
| Record name | 1-(2-methoxyphenyl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50288417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33470-10-9 | |
| Record name | MLS002667768 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55786 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-methoxyphenyl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50288417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


